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Compound of Interest

Compound Name:
2,2-dimethyl-2H-pyrido[3,2-b]

[1,4]oxazin-3(4H)-one

Cat. No.: B1293822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridooxazinone scaffold has emerged as a promising heterocyclic system in the

development of novel therapeutic agents. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of pyridooxazinone compounds, with a primary focus on

their well-documented antibacterial activity as novel bacterial topoisomerase inhibitors (NBTIs).

While the antibacterial properties are the most extensively studied, preliminary investigations

into their potential as anticancer agents are also briefly discussed. This guide aims to provide

an objective comparison of compound performance, supported by experimental data, to aid in

the rational design of future drug candidates.

Antibacterial Activity: Targeting Bacterial
Topoisomerases
A significant body of research has focused on pyridooxazinone derivatives as potent inhibitors

of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA

replication, repair, and recombination, making them validated targets for antibacterial drugs.

The SAR studies in this area have provided valuable insights into the structural requirements

for potent and broad-spectrum antibacterial activity.
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Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro and in vivo activities of a series of

oxabicyclooctane-linked 1,5-naphthyridinyl-pyridoxazinone analogs. The core structure and

substitution points (R1, R2, R3) are depicted in the accompanying figure.

Figure 1: Core Structure of Oxabicyclooctane-Linked 1,5-Naphthyridinyl-Pyridoxazinone

Analogs

Caption: General structure of the pyridooxazinone core with substitution points.
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Compoun
d

R1 R2 R3
Target
Organism

MIC
(µg/mL)

ED50
(mg/kg)

AM-8085 H H H

Staphyloco

ccus

aureus

0.016 15.6

Analog 1 F H H

Staphyloco

ccus

aureus

0.016 3.9

Analog 2 Cl H H

Staphyloco

ccus

aureus

0.016 -

Analog 3 CH3 H H

Staphyloco

ccus

aureus

0.016 -

Analog 4 OCH3 H H

Staphyloco

ccus

aureus

>16 -

Analog 5 H F H

Staphyloco

ccus

aureus

0.031 -

Analog 6 H H CH3

Staphyloco

ccus

aureus

0.016 -

Key SAR Observations for Antibacterial Activity:

Substitutions at C-3 (R1): Small halogen (F, Cl) or methyl substitutions at the C-3 position of

the pyridooxazinone ring generally retain potent antibacterial activity. Notably, a C-3 fluoro

analog demonstrated significantly improved oral efficacy (ED50 of 3.9 mg/kg) compared to

the parent compound. However, the introduction of a more polar methoxy group at this

position leads to a dramatic loss of activity.
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Substitutions at C-4 (R2): A fluoro substitution at the C-4 position resulted in a slight

decrease in potency.

Substitutions at C-7 (R3): A methyl group at the C-7 position maintained the high potency of

the parent compound.

Anticancer Activity: An Emerging Area of
Investigation
The exploration of pyridooxazinone derivatives as anticancer agents is a more nascent field

compared to their application as antibacterials. Preliminary studies on related pyrido[4,3-

b]oxazine scaffolds have been conducted, evaluating their effects on the proliferation of cancer

cell lines.

Proliferation Data for Pyrido[4,3-b][1][2]oxazine
Derivatives

Compound Cell Line Effect

Series 8 Analogs L1210 Inhibition of proliferation

Series 9 Analogs L1210 Inhibition of proliferation

Due to the early stage of research in this area, detailed quantitative SAR data for

pyridooxazinone compounds against a wide range of cancer cell lines is not yet available. The

existing data on related structures, however, suggests that this scaffold may be a valuable

starting point for the development of novel anticancer agents.[1]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The antibacterial activity of the compounds is determined by the broth microdilution method.

This assay is performed according to the guidelines of the Clinical and Laboratory Standards

Institute (CLSI).
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Preparation of Compounds: Test compounds are serially diluted in a 96-well microtiter plate,

typically in cation-adjusted Mueller-Hinton broth (CA-MHB).

Bacterial Inoculum: Bacterial strains are grown to the logarithmic phase and diluted to a final

concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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